

Abediterol Napadisylate: A Technical Overview for the Asthma Therapeutic Landscape

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Compound of Interest

Compound Name: *Abediterol Napadisylate*

Cat. No.: *B605093*

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Discontinuation of Development: It is important to note that the development of Abediterol was discontinued in 2021.^[1] This document serves as a comprehensive technical summary of the compound's preclinical and clinical data generated during its investigation as a potential once-daily treatment for asthma.

Executive Summary

Abediterol Napadisylate (formerly LAS100977 and AZD-0548) is a potent and selective ultra-long-acting β 2-adrenoceptor agonist (ultra-LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).^[1] Characterized by a rapid onset and a sustained duration of action of over 24 hours, Abediterol was positioned as a once-daily inhaled therapy.^[2] Preclinical studies demonstrated its high potency and selectivity for the β 2-adrenoceptor, with a favorable safety profile in animal models.^[3] Phase I and II clinical trials in patients with asthma and COPD showed statistically and clinically significant improvements in lung function.^{[4][5]} This guide provides an in-depth review of the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the evaluation of **Abediterol Napadisylate**.

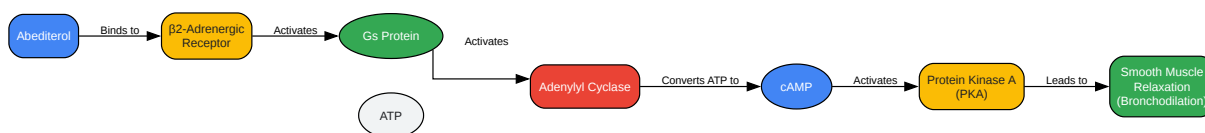
Mechanism of Action: β 2-Adrenoceptor Agonism

Abediterol functions as a full agonist at the human β 2-adrenoceptor.^[3] Its therapeutic effect in asthma is mediated through the relaxation of airway smooth muscle. The binding of Abediterol

to the β 2-adrenoceptor on bronchial smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The activation of the β 2-adrenoceptor by Abediterol stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.



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Abediterol's mechanism of action via the β 2-adrenergic signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Abediterol Napadisylate** from preclinical and clinical studies.

Preclinical Pharmacology

Parameter	Species/System	Value	Comparator(s)	Reference
β2-Adrenoceptor Affinity	Human (recombinant)	Subnanomolar	Higher than formoterol and indacaterol	[3]
Functional Potency (EC50)	Isolated Human Bronchi	1.9 ± 0.4 nM	Not significantly different from formoterol	[3]
Onset of Action (t1/2 onset)	Isolated Human Bronchi	7-10 min	More rapid than salmeterol	[2][3]
Duration of Action (t1/2)	Isolated Human Bronchi	~690 min	Similar to indacaterol	[3]
Bronchoprotective Half-life	Guinea Pig (in vivo)	36 h	Longer than salmeterol (6 h) and formoterol (4 h)	[3]
Cardiovascular Safety Margin	Dog (in vivo)	5.6	Greater than salmeterol (3.3), formoterol (2.2), and indacaterol (0.3)	[3]

Clinical Pharmacodynamics (Asthma Patients)

Parameter	Dose	Improvement vs. Placebo	Onset of Action	Duration of Action	Reference
Trough FEV1	0.05µg to 25µg (single doses)	Statistically significant increases from baseline	5-15 minutes post-dose	Sustained for at least 24 hours	[2]
Maximal FEV1	0.05µg to 25µg (single doses)	Generally observed at 3-4 hours post-dose	-	-	[2]

Clinical Pharmacokinetics

Parameter	Value	Notes	Reference
Systemic Exposure	Very low (pg/ml or sub-pg/ml plasma levels)	After oral inhalation	[2]
Pharmacokinetics	Linear	-	[2]
Plasma Protein Binding	87.1% (human)	Relatively high	[2]
Metabolism	Primarily via CYP3A4 (99% of oxidative metabolism)	In vitro data	[2]

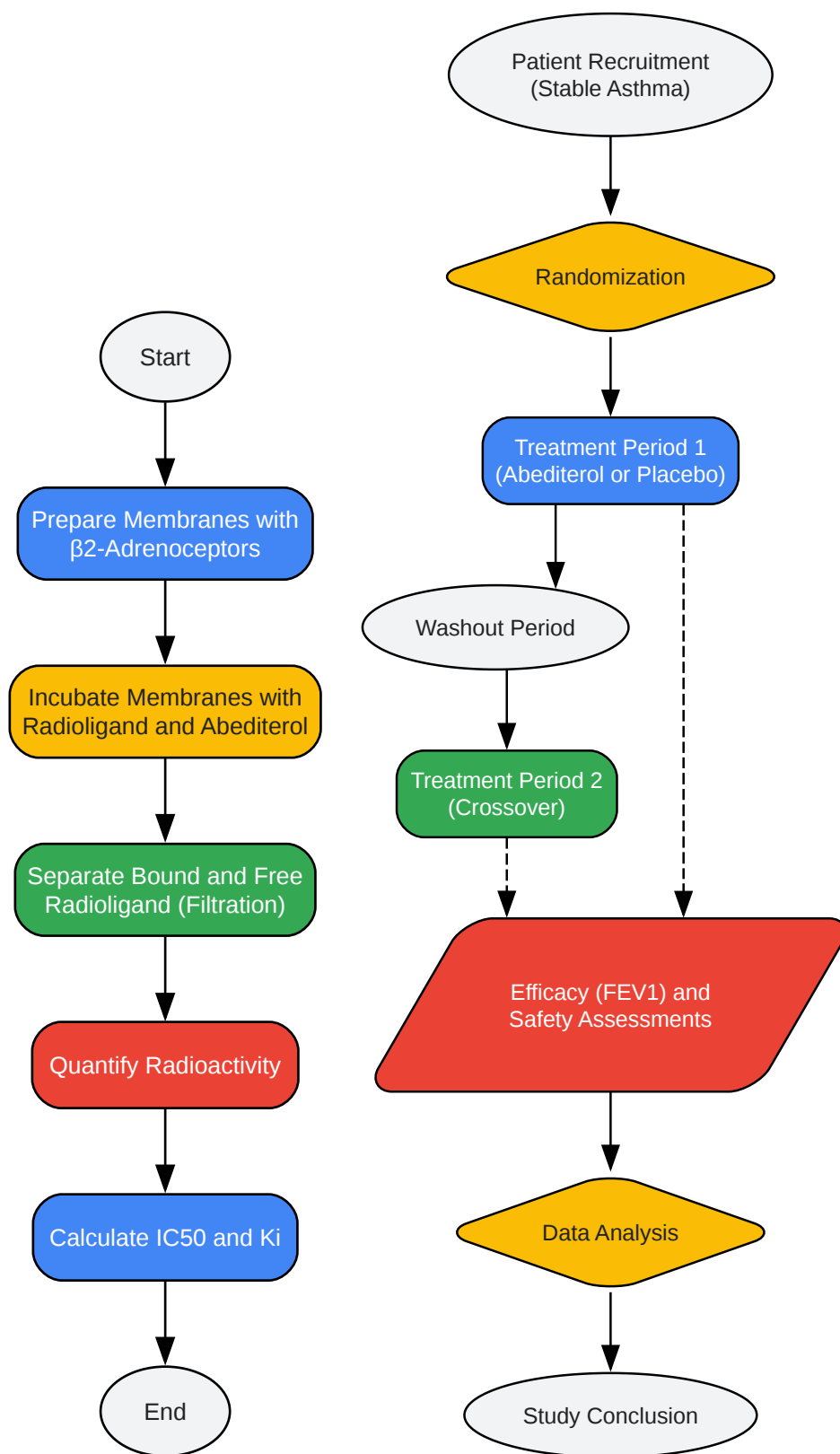
Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of Abediterol for the β 2-adrenoceptor.

Methodology:

- Membrane Preparation: Membranes from cells overexpressing the human β 2-adrenoceptor are prepared.
- Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ^3H -CGP12177) and varying concentrations of unlabeled Abediterol.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
- Data Analysis: The concentration of Abediterol that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.



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References

- 1. Abediterol - Wikipedia [en.wikipedia.org]
- 2. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 3. Pharmacological characterization of abediterol, a novel inhaled $\beta(2)$ -adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abediterol, a novel long-acting $\beta 2$ -agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abediterol, a novel long-acting $\beta 2$ -agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
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